molecular formula C21H14ClN3O2 B5503844 2-(4-chlorophenyl)-N'-(2-furylmethylene)-4-quinolinecarbohydrazide

2-(4-chlorophenyl)-N'-(2-furylmethylene)-4-quinolinecarbohydrazide

Cat. No. B5503844
M. Wt: 375.8 g/mol
InChI Key: CQHMHGJWUAGDFE-YDZHTSKRSA-N
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Description

Synthesis Analysis

The synthesis of similar quinoline derivatives often involves condensation reactions, where key intermediates are prepared and subsequently used to synthesize the target compounds. For instance, compounds such as 2-acetyl-4-(p-chlorophenyl)-3-(1-pyrrolyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline and its 2-carbohydrazide derivative have been synthesized, showcasing a method that could be analogous to the synthesis of the target compound (Geies, Bakhite, & El-kashef, 1998).

Molecular Structure Analysis

The molecular structure of quinoline derivatives can be extensively analyzed using techniques such as DFT and TD-DFT/PCM calculations. Such analyses provide insights into structural parameters, spectroscopic characterizations, and electronic interactions within the molecule. A detailed study on similar compounds, including 4-(4-chlorophenyl) and 4-[4-(dimethylamino) phenyl]-2-oxo-1,2,5,6-tetrahydrobenzo[h]quinoline-3-carbonitrile dyes, offers a glimpse into the possible molecular structure and its electronic properties (Wazzan, Al-Qurashi, & Faidallah, 2016).

Chemical Reactions and Properties

Quinoline derivatives exhibit a range of chemical behaviors towards nucleophilic reagents, such as amines, acid hydrazides, alkoxides, and sodium hydroxide. For example, the compound "2-Chloro-3-(2′-thenoylmethyl)quinoxaline" shows specific reactions with these reagents, leading to the formation of various other compounds, which might parallel the reactivity of our target compound (El‐Deen & Mahmoud, 2000).

Physical Properties Analysis

The physical properties of quinoline derivatives, such as their crystalline structure, can be elucidated through X-ray crystallography. The crystal structure of "2-(2-Chlorophenyl)-3-(3,4-dimethoxyphenyl)quinoxaline" provides valuable information on the arrangement of atoms within the molecule, which could be similar to the target compound's structure (Cantalupo, Crundwell, & Glagovich, 2010).

Chemical Properties Analysis

The chemical properties, such as reactivity and stability, of quinoline derivatives can be inferred from studies like the one on "2-Chloro-3-((4-phenyl-1H-1,2,3-triazol-1-yl)methyl)quinoline derivatives," where the synthesis and in vitro evaluation for antifungal and antibacterial activity were performed. Such studies can provide insights into the chemical behavior and potential applications of the target compound (Kategaonkar et al., 2010).

Scientific Research Applications

Analytical Chemistry Applications

  • Fluorogenic Labeling and HPLC Separation: A fluorogenic labeling reagent related to quinoline derivatives, specifically 2-chloro-6,7-dimethoxy-3-quinolinecarboxaldehyde, has been used in pre-column derivatization for the HPLC separation of chlorophenols. This method has applications in the determination of chlorophenols like chlorocresol and chloroxylenol in pharmaceutical formulations, showcasing the potential of quinoline derivatives in enhancing analytical methods (Gatti et al., 1997).

Materials Science and Electrochemistry

  • Electrochromic Properties: Quinoline derivatives have been studied for their electrochromic properties, where donor–acceptor type π-conjugated polymers containing quinoline moieties exhibit promising electrochromic applications due to their robust stabilities, low optical band gaps, excellent optical contrasts in the NIR region, and fast switching times. Such properties make these derivatives suitable for use in electrochromic devices (Liu et al., 2014).

Medicinal Chemistry and Pharmacology

  • Antimicrobial Activities: Derivatives of quinoline, specifically pyrrolylthieno[2,3-b]-quinoline derivatives, have been synthesized and screened for their antibacterial and antifungal activities. This research underscores the potential of quinoline derivatives in the development of new antimicrobial agents (Geies et al., 1998).

Corrosion Inhibition

  • Corrosion Inhibitors for Metals: Quinoxaline derivatives, closely related to the chemical structure of interest, have been evaluated as corrosion inhibitors for metals, demonstrating high efficiency in protecting metals from corrosion in aggressive environments. Such studies offer insights into the development of more effective and environmentally friendly corrosion inhibitors (Saraswat & Yadav, 2020).

properties

IUPAC Name

2-(4-chlorophenyl)-N-[(E)-furan-2-ylmethylideneamino]quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14ClN3O2/c22-15-9-7-14(8-10-15)20-12-18(17-5-1-2-6-19(17)24-20)21(26)25-23-13-16-4-3-11-27-16/h1-13H,(H,25,26)/b23-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQHMHGJWUAGDFE-YDZHTSKRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)Cl)C(=O)NN=CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)Cl)C(=O)N/N=C/C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chlorophenyl)-N'-[(E)-furan-2-ylmethylidene]quinoline-4-carbohydrazide

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